molecular formula C16H14O6 B108160 Dehydrodivanillin CAS No. 2092-49-1

Dehydrodivanillin

Cat. No.: B108160
CAS No.: 2092-49-1
M. Wt: 302.28 g/mol
InChI Key: NSTQUZVZBUTVPY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dehydrodivanillin interacts with a variety of enzymes, proteins, and other biomolecules. For instance, the lignin-degrading actinomycete Streptomyces viridosporus T7A has been shown to readily degrade this compound . This interaction involves catabolic enzymes, which are thought to be encoded on a plasmid .

Cellular Effects

The effects of this compound on cells are primarily observed in its interactions with enzymes involved in lignin degradation. For example, Streptomyces viridosporus T7A, when exposed to this compound, shows changes in its ability to degrade lignin .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes involved in lignin degradation. The compound is catabolized by these enzymes, leading to changes in the organism’s ability to degrade lignin .

Temporal Effects in Laboratory Settings

It is known that the compound is readily degraded by certain organisms, suggesting that it may not have long-term stability in biological systems .

Metabolic Pathways

This compound is involved in the metabolic pathways related to lignin degradation. It interacts with catabolic enzymes in this pathway, which are thought to be encoded on a plasmid .

Preparation Methods

Dehydrodivanillin can be synthesized through the oxidative coupling of vanillin using various oxidizing agents such as soybean peroxidase, ferric chloride, or sodium/potassium persulfate . The reaction conditions typically involve the use of these oxidizing agents in an aqueous or organic solvent medium, followed by purification steps to isolate the product.

Industrial production methods often involve the use of large-scale reactors where vanillin is oxidized under controlled conditions to ensure high yield and purity of this compound . The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Dehydrodivanillin undergoes several types of chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate and ferric chloride, and reducing agents like sodium borohydride. Major products formed from these reactions include dehydrodivanillic acid and other substituted biphenyl derivatives .

Properties

IUPAC Name

3-(5-formyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-13-5-9(7-17)3-11(15(13)19)12-4-10(8-18)6-14(22-2)16(12)20/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTQUZVZBUTVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=O)OC)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862830
Record name 6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-dicarbaldehyde
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Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Fruity vanilla aroma
Record name Divanillin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1859/
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Solubility

Practically insoluble to insoluble in water; soluble in benzyl alcohol, Soluble (in ethanol)
Record name Divanillin
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CAS No.

2092-49-1
Record name Divanillin
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Record name Dehydrodivanillin
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Record name 6,6'-Dihydroy-5,5'-dimethoxy-biphenyldicarboxald.
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Record name DIVANILLIN
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Record name Divanillin
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Melting Point

315.00 °C. @ 760.00 mm Hg
Record name Divanillin
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Synthesis routes and methods

Procedure details

A 2 liter, round bottom flask was charged with 261.7 milligrams (13085 units) of medium purity, soybean peroxidase, 600 mL water, 900 mL isopropanol, and 157.36 grams (1.0342 moles) vanillin. The mixture was heated to 45°-50° C. Over 18-24 hours, 120 mL of 30% hydrogen peroxide was then metered into the reaction mixture. The product precipitated out of solution during peroxide addition affording 127.63 grams (82% theory) of dehydrodivanillin (CAS Registry No. 2092-49-1) which has the following chemical formula: ##STR10##
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
157.36 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of divanillin?

A1: Divanillin has a molecular formula of C16H14O6 and a molecular weight of 302.29 g/mol.

Q2: What spectroscopic data are available for divanillin?

A2: Divanillin has been extensively characterized using various spectroscopic techniques. These include:* Infrared (IR) Spectroscopy: Identifies functional groups such as carbonyl (C=O) stretching at 1665 cm−1 [].* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including 1H and 13C NMR data for divanillin and its derivatives [, , , , , , ].* UV-Vis Spectroscopy: Reveals electronic transitions and provides information on conjugated systems within the molecule [, , ].

Q3: What is the crystal structure of divanillin?

A3: Divanillin crystallizes in the orthorhombic space group Pba2 with two molecules per unit cell []. The molecules are linked through strong alcohol-aldehyde hydrogen bonds, forming a three-dimensional hydrogen-bonding network. These networks interpenetrate, forming a complex structure proposed to explain the aging process observed in divanillin powders.

Q4: Can divanillin act as a precursor for the synthesis of other compounds?

A4: Yes, divanillin serves as a valuable precursor for synthesizing various compounds:* Epoxy Monomers: Diglycidyl ether of divanillyl alcohol (DiGEDVA), triglycidylether of divanillyl alcohol (TriGEDVA), and tetraglycidyl of divanillyl alcohol (TetraGEDVA) are synthesized from divanillyl alcohol [].* Schiff Base Polymers: Divanillin condenses with alkyl diamines to produce Schiff base polymers [].* Lignin Model Compounds: Divanillin derivatives react with α-bromo acetovanillone derivatives to produce trimeric lignin model compounds []. * Biobased Polymers: Divanillin undergoes electrochemical reductive coupling (pinacolization) to form polyvanillin [, ].

Q5: What are the potential applications of divanillin-based epoxy precursors?

A5: Divanillin-based epoxy precursors, such as DiGEDVA, TriGEDVA, and TetraGEDVA, are promising candidates for developing biobased epoxy thermosets []. These thermosets show potential for use in structural composites and adhesives due to their comparable thermal and mechanical properties to conventional bisphenol A-based epoxy networks.

Q6: What is the biological activity of divanillin?

A6: Divanillin exhibits promising biological activities, including:* Antimetastatic Activity: It inhibits the invasion of hepatocellular carcinoma cells more potently than vanillin, suggesting potential as an antimetastatic agent []. * Taste Enhancement: Divanillin acts as a taste enhancer, imparting a creamy sensation in food applications [].

Q7: How does divanillin interact with bovine serum albumin?

A7: Divanillin exhibits a strong interaction with bovine serum albumin (BSA) []. This interaction induces axial chirality in divanillin, evidenced by a strong induced circular dichroism (ICD) signal. Divanillin shows a higher binding affinity to BSA than vanillin, primarily binding to Sudlow's site I.

Q8: How does the dimeric structure of divanillin influence its antimetastatic activity?

A8: The dimeric structure of divanillin significantly enhances its antimetastatic activity compared to vanillin []. This increased potency is attributed to stronger binding to the Y397 pocket of the focal adhesion kinase (FAK) FERM domain, a key protein involved in cancer cell metastasis.

Q9: Are there any known applications of divanillin in drug delivery?

A9: Yes, divanillin has been investigated as a crosslinking agent for the development of drug delivery systems. For example, cannabidiol-loaded starch nanoparticles crosslinked with divanillin showed promising results in enhancing the nose-to-brain delivery of cannabidiol and exhibited anti-inflammatory activity in a microglia cell line [].

Q10: Is divanillin considered a sustainable material?

A10: Divanillin, derived from vanillin, can be considered a sustainable material. Vanillin can be sourced from lignin, a by-product of the paper and pulp industry []. This connection to renewable resources makes divanillin and its derivatives attractive alternatives to petroleum-based materials.

Q11: What is known about the biodegradation of divanillin?

A11: Research shows that divanillin can be degraded by anaerobic bacteria, particularly from cow rumen fluid [, ]. Specific bacteria, including Fusobacterium varium and Enterococcus faecium, have been identified to synergistically degrade divanillin [, , ]. These findings provide insights into the environmental fate of divanillin and its potential bioremediation.

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